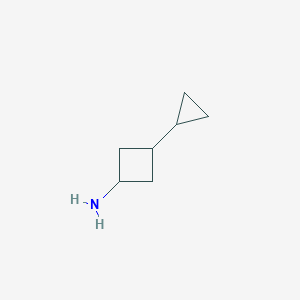

3-Cyclopropylcyclobutan-1-amine

Description

Significance of Alicyclic Amine Scaffolds in Advanced Chemical Research

Alicyclic amines, which are organic compounds containing a non-aromatic ring and an amine group, are crucial building blocks in the development of new chemical entities. Their rigid, three-dimensional structures provide a defined orientation for functional groups, which is a critical factor in molecular recognition and biological activity. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.

In medicinal chemistry, alicyclic amine scaffolds are found in a wide array of bioactive molecules, including antiviral and anticonvulsant drugs. nih.gov For instance, the carbocyclic nucleoside analogs (-)-carbovir (B125634) and abacavir, which exhibit anti-HIV activity, feature a cyclic amine scaffold. nih.gov The incorporation of these non-aromatic ring systems can improve the metabolic stability of a drug molecule by replacing more labile groups, such as the oxygen atom in a carbohydrate ring. nih.gov Furthermore, the specific stereochemistry of these scaffolds can be precisely controlled, allowing for the synthesis of stereochemically pure compounds, which is often essential for therapeutic efficacy. nih.gov

Contextualizing 3-Cyclopropylcyclobutan-1-amine within Strained Ring Systems Chemistry

The molecule this compound is a fascinating example of a strained ring system. It incorporates both a cyclobutane (B1203170) and a cyclopropane (B1198618) ring, both of which are known for their inherent ring strain. masterorganicchemistry.comlibretexts.org This strain arises primarily from two factors: angle strain and torsional strain. libretexts.orgpressbooks.pub

Angle Strain: In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the C-C-C bond angles in cyclopropane are constrained to 60°, and in cyclobutane to approximately 90°. masterorganicchemistry.compressbooks.pub This significant deviation from the ideal angle leads to a buildup of potential energy, making these rings more reactive than their acyclic counterparts. libretexts.org

The combination of these two strained rings in this compound suggests a molecule with unique chemical reactivity. The relief of ring strain can be a powerful driving force for chemical reactions, opening up synthetic pathways that are not accessible to less strained molecules. masterorganicchemistry.com The presence of the amine group further adds to the chemical versatility of the molecule, providing a site for a variety of chemical modifications.

Table 1: Comparison of Ring Strain in Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane | 27.6 | 60° |

| Cyclobutane | 26.3 | ~90° |

| Cyclopentane | 6.2 | ~108° |

| Cyclohexane | 0 | ~109.5° |

This data is compiled from various sources discussing the ring strain of cycloalkanes. masterorganicchemistry.compressbooks.pub

Current Research Trends and Open Questions Pertaining to Cyclobutane and Cyclopropyl (B3062369) Derivatives

The study of small, strained ring systems like cyclobutane and cyclopropane is an active area of research. rsc.org One of the key trends is the use of these motifs as "bioisosteres," where they replace other functional groups in a molecule to improve its properties. rsc.org For example, a cyclopropane ring can mimic the electronic properties of a double bond, while a cyclobutane ring can introduce a specific and rigid three-dimensional conformation.

Current research is also focused on developing new synthetic methods to access these strained systems with high levels of control over their stereochemistry. acs.orgacs.org The development of catalytic and asymmetric methods is particularly important for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

3-cyclopropylcyclobutan-1-amine |

InChI |

InChI=1S/C7H13N/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4,8H2 |

InChI Key |

LACXQZAFSAITAV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC(C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopropylcyclobutan 1 Amine and Its Derivatives

Novel Synthetic Pathways to the 3-Cyclopropylcyclobutan-1-amine Core Structure

The construction of the this compound framework necessitates innovative strategies that can efficiently assemble the two interconnected small rings. One plausible and novel approach involves a [2+2] cycloaddition as a key step. This could be envisioned between a cyclopropyl-substituted alkene and a suitable ketene (B1206846) iminium salt, followed by reduction.

A potential pathway could commence with the synthesis of vinylcyclopropane (B126155). This can be coupled with a protected amino-ketene equivalent. Subsequent reduction of the resulting cyclobutanone (B123998) and deprotection would yield the target amine.

Another innovative route could leverage the ring expansion of a correspondingly substituted cyclopropylmethylcarbinol derivative. For instance, treatment of a 1-cyclopropyl-2-(halomethyl)cyclopropanol with a Lewis acid could trigger a stereospecific ring expansion to a 3-cyclopropylcyclobutanone intermediate. This ketone can then be converted to the amine via reductive amination.

A photoredox-catalyzed radical strain-release/ amazonaws.comamazonaws.com-rearrangement cascade strategy also presents a modern approach to polysubstituted cyclobutanes. nih.gov This could potentially be adapted by using a suitable cyclopropyl-containing radical precursor and a bicyclo[1.1.0]butane (BCB) to construct the desired framework. nih.gov

| Starting Material(s) | Key Reaction | Intermediate(s) | Final Product |

| Vinylcyclopropane, Protected Amino-ketene Equivalent | [2+2] Cycloaddition | 3-Cyclopropylcyclobutanone | This compound |

| 1-Cyclopropyl-2-(halomethyl)cyclopropanol | Ring Expansion | 3-Cyclopropylcyclobutanone | This compound |

| Cyclopropyl (B3062369) Radical Precursor, Bicyclo[1.1.0]butane | Photoredox Radical Cascade | Functionalized Cyclobutane (B1203170) | This compound |

Stereoselective and Enantioselective Synthesis of this compound

Control over the stereochemistry of the this compound scaffold is crucial for its application in areas such as pharmaceuticals. The molecule possesses two stereocenters, leading to the possibility of four stereoisomers.

Enantioselective synthesis can be achieved through various strategies. One method involves the use of chiral catalysts in the key bond-forming reactions. For instance, a chiral Lewis acid could be employed to catalyze an asymmetric [2+2] cycloaddition. Alternatively, a chiral auxiliary attached to one of the reactants can direct the stereochemical outcome of the cycloaddition, followed by its removal.

Another powerful approach is the stereoselective reduction of a prochiral 3-cyclopropylcyclobutanone. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., CBS catalysts), can afford the corresponding cyclobutanol (B46151) with high enantiomeric excess. Subsequent conversion of the alcohol to the amine via a Mitsunobu reaction with a nitrogen nucleophile or through an azide (B81097) intermediate would proceed with inversion of configuration, thus establishing the desired stereochemistry at the C-1 position.

Furthermore, kinetic resolution of a racemic mixture of this compound or a suitable precursor can be an effective strategy. This can be accomplished using chiral resolving agents or through enzyme-catalyzed reactions that selectively transform one enantiomer, allowing for the separation of the other. nih.gov

Catalytic Approaches in the Formation of the Cyclopropylcyclobutane Amine Framework

Catalysis offers efficient and atom-economical routes to complex molecules. For the synthesis of this compound, several catalytic methods can be envisioned.

Transition metal catalysis, particularly with rhodium, palladium, or copper, can be instrumental. For example, a rhodium(II)-catalyzed cyclopropanation of a suitable diene with a cyclopropyl-containing diazo compound could be a viable route to a precursor that can be further elaborated to the target amine. nih.govrsc.org Rhodium catalysts are known to be effective in controlling the stereochemistry of such transformations. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the cyclopropyl group onto a pre-formed cyclobutane ring. organic-chemistry.org For instance, the coupling of a 3-halocyclobutanone or a derivative with cyclopropylboronic acid or a cyclopropyltrifluoroborate (B8364958) salt would yield the 3-cyclopropylcyclobutanone intermediate.

Copper-catalyzed reactions are also relevant, particularly in the context of asymmetric synthesis. A copper hydride-catalyzed intramolecular hydroalkylation could potentially be adapted to form the cyclobutane ring with a pendant cyclopropyl group. organic-chemistry.org

| Catalyst Type | Reaction | Key Transformation |

| Rhodium(II) | Cyclopropanation | Formation of cyclopropyl ring |

| Palladium(0) | Suzuki-Miyaura Coupling | C-C bond formation between cyclobutane and cyclopropyl group |

| Copper(I) Hydride | Intramolecular Hydroalkylation | Formation of cyclobutane ring |

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles is essential for developing sustainable synthetic processes. For the synthesis of this compound, several aspects of green chemistry can be incorporated.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle. Catalytic reactions, by their nature, often exhibit high atom economy. One-pot reactions, where multiple transformations are carried out in a single reaction vessel, also contribute to higher atom economy and reduce waste from intermediate purification steps. mdpi.com

Use of Safer Solvents and Reagents: The choice of solvents and reagents has a significant impact on the environmental footprint of a synthesis. Whenever possible, hazardous solvents should be replaced with greener alternatives such as water, ethanol, or supercritical fluids. The use of less toxic reagents and the avoidance of protecting groups can also contribute to a greener synthesis. For instance, direct reductive amination of 3-cyclopropylcyclobutanone using ammonia (B1221849) and a recyclable catalyst would be a greener alternative to multi-step sequences involving protecting groups and hazardous reagents. mdpi.com

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com Photocatalysis, which utilizes visible light as an energy source, is another green approach that can enable novel transformations under mild conditions. nih.gov

Synthetic Challenges and Strategic Retrosynthetic Analysis for this compound

The synthesis of this compound is not without its challenges. The inherent ring strain of both the cyclopropane (B1198618) and cyclobutane moieties can lead to undesired side reactions, such as ring-opening, under certain conditions. Stereochemical control is another significant hurdle that requires careful selection of reagents and reaction conditions.

A retrosynthetic analysis provides a logical framework for planning the synthesis of this target molecule.

Retrosynthetic Analysis:

The primary C-N bond in the target molecule can be disconnected, leading back to 3-cyclopropylcyclobutanone and a source of ammonia. This disconnection suggests that a key final step could be a reductive amination.

The 3-cyclopropylcyclobutanone intermediate can be further disconnected. A C-C bond disconnection of the cyclobutane ring points towards a [2+2] cycloaddition between vinylcyclopropane and a suitable ketene equivalent.

Alternatively, a disconnection adjacent to the cyclopropyl group suggests a conjugate addition of a cyclopropyl nucleophile to a cyclobutenone derivative. Another possibility is a ring-expansion strategy, where a disconnection of the cyclobutane ring leads to a cyclopropyl-substituted cyclopropanol (B106826) derivative.

This retrosynthetic analysis highlights several potential synthetic routes, each with its own set of challenges and advantages. The choice of a specific route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

Synthesis of Functionalized Derivatives of this compound for Research Exploration

The synthesis of functionalized derivatives of this compound is crucial for exploring its structure-activity relationships in various applications.

N-Functionalization: The primary amine group serves as a versatile handle for introducing a wide range of functional groups. N-alkylation, N-acylation, and N-sulfonylation can be readily achieved using standard synthetic protocols to generate a library of derivatives.

Ring Functionalization: The introduction of substituents on the cyclobutane ring can be achieved by starting with appropriately functionalized precursors. For example, using a substituted vinylcyclopropane in a [2+2] cycloaddition would lead to a substituted 3-cyclopropylcyclobutanone, which can then be converted to the corresponding amine.

Alternatively, C-H activation methodologies can be employed to directly functionalize the cyclobutane ring of a pre-formed 3-cyclopropylcyclobutane scaffold. baranlab.org While challenging, this approach offers a highly efficient way to access a diverse range of derivatives from a common intermediate.

The synthesis of these derivatives will undoubtedly open up new avenues for research into the chemical and biological properties of this intriguing class of molecules.

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropylcyclobutan 1 Amine

Reactivity Profiles of the Amine Functional Group in 3-Cyclopropylcyclobutan-1-amine

The primary amine group in this compound is a key center of reactivity, readily undergoing reactions typical of primary amines, such as alkylation and acylation.

Alkylation and Acylation Reactions:

| Reactant | Product | Conditions | Reference |

| Alkyl Halide | N-alkyl-3-cyclopropylcyclobutan-1-amine | Base | researchgate.net |

| Acyl Halide/Anhydride | N-acyl-3-cyclopropylcyclobutan-1-amine | Base | acs.org |

These reactions proceed through standard nucleophilic substitution mechanisms, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl or acyl group. The presence of the cyclopropyl (B3062369) and cyclobutane (B1203170) rings can sterically hinder the approach of bulky electrophiles, potentially influencing reaction rates.

Reactivity of the Cyclobutane Ring System in the Presence of the Cyclopropyl Moiety

The cyclobutane ring in this compound is characterized by significant ring strain, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5°. libretexts.orgwikipedia.org This inherent strain makes the cyclobutane ring susceptible to ring-opening and ring-expansion reactions, particularly when a reactive intermediate is formed on the ring or an adjacent atom. libretexts.orgquora.commasterorganicchemistry.compharmaguideline.com

Ring Strain Comparison of Cycloalkanes

| Cycloalkane | Strain Energy (kcal/mol) | C-C-C Bond Angle |

| Cyclopropane (B1198618) | 27.6 | 60° |

| Cyclobutane | 26.3 | 90° (puckered) |

| Cyclopentane | 6.2 | ~105° (envelope) |

| Cyclohexane | 0 | ~109.5° (chair) |

Data sourced from multiple chemical literature sources.

The presence of the cyclopropyl group can further influence the reactivity of the cyclobutane ring. The cyclopropyl group can stabilize an adjacent positive charge, a phenomenon known as neighboring group participation. vedantu.comwikipedia.orgchemeurope.comyoutube.com This stabilization can facilitate reactions that involve carbocationic intermediates on the cyclobutane ring.

Influence of the Cyclopropyl Group on the Reactivity of the Cyclobutane Ring and Amine Center

The cyclopropyl group exerts a significant electronic influence on the adjacent cyclobutane ring and the amine functional group. Its ability to act as a "bent" pi system allows it to participate in conjugation-like interactions, stabilizing nearby carbocations. stackexchange.comyoutube.comyoutube.com This is particularly relevant in reactions where a leaving group departs from the cyclobutane ring or the amine nitrogen, leading to the formation of a cationic intermediate.

In such cases, the cyclopropyl group can engage in neighboring group participation, where it acts as an internal nucleophile to displace the leaving group, forming a non-classical carbocation. vedantu.comwikipedia.orgchemeurope.com This participation can accelerate reaction rates and dictate the stereochemical outcome of the reaction. For instance, the solvolysis of cyclopropylmethyl systems often leads to a mixture of products, including ring-expanded cyclobutanol (B46151) derivatives, demonstrating the intimate involvement of the cyclopropyl ring in the reaction mechanism. vedantu.comwikipedia.orgchemeurope.com

Elucidation of Reaction Mechanisms Involving this compound

The reaction of this compound with nitrous acid (HONO) provides a compelling example of the intricate mechanistic pathways this molecule can undergo. The initial reaction of the primary amine with nitrous acid is expected to form a diazonium ion. quora.com This highly unstable intermediate can then undergo a variety of rearrangements and substitutions.

One plausible pathway involves the departure of dinitrogen gas (N₂) to form a primary carbocation on the cyclobutane ring. This carbocation is highly unstable and will rapidly rearrange. The neighboring cyclopropyl group can participate in this rearrangement, leading to a ring-expanded cyclopentyl cation or other rearranged products. stackexchange.comugent.be The final products would then be a mixture of alcohols derived from the trapping of these various carbocationic intermediates by water. quora.com

Pericyclic Reactions and Rearrangements Involving the Cyclopropylcyclobutane Scaffold

The strained cyclopropylcyclobutane scaffold is predisposed to undergo pericyclic reactions, particularly thermal rearrangements. thieme-connect.denih.govmsu.eduimperial.ac.ukyoutube.comlibretexts.org These reactions proceed through concerted, cyclic transition states and are governed by the principles of orbital symmetry. researchgate.net

A key rearrangement for this system is the vinylcyclopropane (B126155) rearrangement, where a vinyl-substituted cyclopropane thermally rearranges to a cyclopentene. bohrium.comwikipedia.org While this compound itself is not a vinylcyclopropane, intermediates formed during its reactions could potentially contain this motif, leading to subsequent pericyclic transformations.

Furthermore, thermal cleavage of the cyclobutane ring can occur, leading to the formation of two olefinic fragments. thieme-connect.denih.gov The stereochemistry of the starting material can influence the stereochemistry of the products in these concerted reactions.

Oxidative and Reductive Transformations of this compound

The amine functional group of this compound can be oxidized. For example, oxidation with reagents like hydrogen peroxide in the presence of a catalyst can lead to the formation of the corresponding oxime or nitro compound. The cyclopropyl group itself can be susceptible to oxidative cleavage under certain conditions, particularly in the presence of strong oxidizing agents. nih.gov

Reductive transformations can also be envisioned. For instance, if the amine were to be converted to an imine or a related functional group, it could be reduced back to the amine or to a different functionalized product. The cyclobutane and cyclopropane rings are generally resistant to reduction under standard catalytic hydrogenation conditions that would reduce a double bond. pharmaguideline.com

Role of this compound as a Building Block in Complex Chemical Synthesis

The unique structural and reactive properties of this compound make it a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. acs.orgnih.govbaranlab.orgnih.gov The rigid cyclobutane scaffold can serve as a conformational constraint, which can be beneficial for designing molecules that bind to specific biological targets. nih.gov

The amine functionality provides a handle for further synthetic elaboration, allowing for the attachment of various other molecular fragments through acylation, alkylation, or other amine-based transformations. researchgate.netacs.org The presence of the cyclopropyl group can also be exploited in subsequent rearrangements to generate different ring systems, adding to the synthetic utility of this compound. nih.govnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation for Research Insights

Conformational Analysis of 3-Cyclopropylcyclobutan-1-amine through Advanced Spectroscopic Techniques

The conformational landscape of this compound is expected to be complex due to the interplay of the puckered cyclobutane (B1203170) ring and the rotatable cyclopropyl (B3062369) and amino groups. The cyclobutane ring itself is not planar and exists in a puckered conformation to relieve ring strain. libretexts.orgcsus.edu The presence of two substituents, a cyclopropyl group at the 3-position and an amine at the 1-position, leads to the possibility of cis and trans diastereomers. Each of these diastereomers would exhibit a unique set of conformational isomers.

Advanced spectroscopic techniques, particularly variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, would be instrumental in probing these conformations. By analyzing the coupling constants and chemical shifts of the protons on the cyclobutane and cyclopropyl rings at different temperatures, researchers could deduce the preferred puckering of the cyclobutane ring and the rotational preferences of the substituents. Computational modeling, using methods like Density Functional Theory (DFT), is often employed alongside experimental data to calculate the relative energies of different conformers and to predict the most stable structures. nih.gov

Investigation of Intramolecular Non-Covalent Interactions within the this compound System

Steric Hindrance: Repulsive forces between the electron clouds of the cyclopropyl group, the amino group, and the hydrogen atoms on the cyclobutane ring. The size and orientation of the substituents will dictate the extent of this strain.

Intramolecular Hydrogen Bonding: The possibility of a hydrogen bond between the amine (N-H) and the electron-rich region of the cyclopropyl ring (the "bent" bonds of the cyclopropane (B1198618) have some π-character) could exist in certain conformations. This would be a relatively weak interaction but could contribute to stabilizing a specific geometry.

Dipole-Dipole Interactions: The polar C-N bond introduces a dipole moment, which can interact with other polarizable groups within the molecule.

Techniques such as high-resolution NMR (specifically, Nuclear Overhauser Effect spectroscopy or NOESY) and computational chemistry are vital for identifying and quantifying these subtle interactions.

Application of High-Resolution NMR and X-ray Crystallography for Detailed Structural Insights Beyond Identification

While standard NMR is used for basic identification, high-resolution and multi-dimensional NMR techniques provide a deeper understanding of the molecule's structure in solution.

¹H NMR: Would provide detailed information on the chemical environment of each proton, with coupling constants revealing dihedral angles between adjacent protons, which is crucial for conformational analysis.

¹³C NMR: Would identify the number of unique carbon atoms and their electronic environments.

X-ray crystallography offers the most definitive structural information by determining the precise arrangement of atoms in the solid state. A successful crystal structure of this compound would provide:

Unambiguous determination of the cis or trans configuration.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the cyclobutane ring (puckering angle).

The orientation of the cyclopropyl and amino substituents relative to the cyclobutane ring.

Information on intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.

Such data is invaluable for validating computational models and understanding the fundamental structural parameters of the molecule.

Vibrational Spectroscopy (Raman, IR) for Probing Conformational Dynamics and Hydrogen Bonding in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: Primary amines typically show characteristic N-H stretching absorptions in the region of 3300-3500 cm⁻¹. openstax.org The presence of one or two bands in this region can help distinguish between primary and secondary amines. Hydrogen bonding can cause these peaks to broaden and shift to lower frequencies. The various C-H and C-C stretching and bending vibrations of the cyclobutane and cyclopropyl rings would also be present.

Raman Spectroscopy: Raman spectroscopy is often more sensitive to the vibrations of the carbon skeleton. The symmetric vibrations of the cyclopropane and cyclobutane rings would be expected to give rise to characteristic Raman signals.

By comparing the experimental spectra with those predicted by computational methods for different conformers, it is possible to gain insights into the conformational equilibrium in the gas, liquid, or solid phase.

Chiroptical Properties and Stereochemical Assignments for Enantiomers of this compound

If the cis isomer of this compound is synthesized, it is chiral and will exist as a pair of enantiomers. The trans isomer, depending on its symmetry, may also be chiral. The stereochemical assignment of these enantiomers would require the use of chiroptical techniques:

Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, but it does not directly provide the absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental CD spectrum with the theoretically predicted spectra for the R and S enantiomers (calculated using time-dependent density functional theory, or TD-DFT), the absolute configuration can be determined. nih.govsemanticscholar.org

The synthesis and separation of the individual enantiomers would be a prerequisite for these studies, often achieved through chiral chromatography or the use of a chiral resolving agent.

Computational and Theoretical Chemistry Studies of 3 Cyclopropylcyclobutan 1 Amine

Quantum Chemical Calculations on the Electronic Structure and Stability of 3-Cyclopropylcyclobutan-1-amine

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent stability of a molecule. For this compound, these calculations would typically be performed using ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), often with a variety of basis sets (e.g., 6-31G*, cc-pVDZ) to ensure accuracy.

The primary goals of such a study would be to determine the molecule's optimized geometry, calculate its total electronic energy, and map its molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical parameter, as it provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. The distribution of electron density, particularly the localization of the nitrogen lone pair and the unique electronic nature of the cyclopropyl (B3062369) group's "bent" bonds, would be a key focus.

Hypothetical Data Table: Calculated Electronic Properties This table illustrates the kind of data that would be generated from quantum chemical calculations on the cis and trans isomers of this compound.

| Property | Method/Basis Set | cis-Isomer Value | trans-Isomer Value | Unit |

| Total Electronic Energy | MP2/cc-pVDZ | -367.892 | -367.899 | Hartrees |

| HOMO Energy | MP2/cc-pVDZ | -0.245 | -0.248 | Hartrees |

| LUMO Energy | MP2/cc-pVDZ | 0.088 | 0.091 | Hartrees |

| HOMO-LUMO Gap | MP2/cc-pVDZ | 0.333 | 0.339 | Hartrees |

| Dipole Moment | MP2/cc-pVDZ | 1.32 | 1.25 | Debye |

From this hypothetical data, one could infer that the trans-isomer is slightly more stable (lower total energy) and kinetically less reactive (larger HOMO-LUMO gap) than the cis-isomer.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States Involving this compound

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost, making it ideal for studying reaction mechanisms. A DFT study on this compound would likely investigate reactions involving the amine group, such as N-acylation or N-alkylation, which are common transformations.

Researchers would use DFT methods (e.g., B3LYP functional with a 6-311+G(d,p) basis set) to map the potential energy surface of a proposed reaction. This involves locating the geometries of the reactants, products, and, most importantly, the transition state (TS). The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state correctly connects the reactants and products.

Hypothetical Data Table: DFT-Calculated Activation Energies for a Hypothetical N-Acetylation Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | +12.5 |

| Products | B3LYP/6-311+G(d,p) | -8.2 |

This hypothetical result suggests the reaction is exergonic (product is more stable than reactants) with a moderate activation barrier, indicating the reaction should proceed at a reasonable rate under standard conditions.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. For this compound, an MD simulation would reveal its conformational landscape—the collection of different shapes the molecule can adopt through bond rotations and ring puckering.

An MD simulation would be run by placing the molecule in a simulated box of solvent (e.g., water or chloroform) and solving Newton's equations of motion for every atom over a period of nanoseconds or microseconds. This would allow for the exploration of the relative stabilities of different conformers, such as the cis and trans isomers, and the orientation of the cyclopropyl group relative to the cyclobutane (B1203170) ring. Furthermore, MD simulations are invaluable for understanding solvation effects, revealing how solvent molecules arrange around the amine group and how this solvation shell influences the molecule's conformation and reactivity.

Hypothetical Data Table: Conformational Distribution in Simulated Aqueous Solution

| Conformer/Isomer | Relative Population (%) | Average Solvation Energy (kcal/mol) |

| trans-axial | 55 | -9.8 |

| trans-equatorial | 15 | -8.1 |

| cis-axial | 5 | -9.5 |

| cis-equatorial | 25 | -8.9 |

These illustrative results would imply that in water, the trans isomer with an axial amine group is the most populated state, heavily stabilized by its interaction with the solvent.

Computational Prediction of Spectroscopic Parameters for Research Validation

A crucial link between theoretical models and experimental reality is the prediction of spectroscopic data. Computational methods can accurately calculate parameters for various spectroscopic techniques, which can then be used to validate the computed structures or to help interpret experimental spectra.

For this compound, one could compute:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital) within a DFT framework. These predicted shifts would be highly sensitive to the molecule's conformation.

IR Spectra: Vibrational frequencies and intensities can be computed to predict the molecule's infrared spectrum. Key vibrational modes, such as the N-H stretches of the amine and the C-H stretches of the strained rings, would be of particular interest.

Hypothetical Data Table: Predicted ¹³C NMR Chemical Shifts for the trans-Isomer

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (attached to N) | 55.2 |

| C2/C4 (cyclobutane) | 33.1 |

| C3 (attached to cyclopropyl) | 40.5 |

| C1' (cyclopropyl methine) | 18.7 |

| C2'/C3' (cyclopropyl CH₂) | 8.9 |

Comparing such a predicted spectrum with an experimentally obtained one would provide strong evidence for the molecule's computed three-dimensional structure.

Topological Analysis of Electron Density (AIM, ELF) for Bonding Characterization in the Cyclopropylcyclobutane Amine System

The Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) are powerful methods for analyzing the chemical bonding in a system based on the topology of the electron density. These analyses go beyond simple orbital descriptions to provide a detailed picture of bonding interactions.

For this compound, an AIM analysis would be used to locate bond critical points (BCPs) for every covalent bond. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), would precisely characterize the nature of each bond. For instance, the C-C bonds within the cyclopropyl ring are expected to have low ρ values and curved bond paths, indicative of their strained, "banana bond" character. An ELF analysis would visually map regions of high electron localization, clearly distinguishing core electrons, covalent bonds, and the lone pair on the nitrogen atom. This would provide a quantitative and visual confirmation of the unique electronic structure resulting from the fusion of these strained ring systems.

Hypothetical Data Table: AIM Properties at Bond Critical Points (BCPs)

| Bond | Electron Density (ρ) (a.u.) | Laplacian of ρ (∇²ρ) (a.u.) | Characterization |

| C-N | 0.258 | -0.51 | Polar Covalent |

| C-C (ring) | 0.245 | -0.45 | Strained Covalent |

| C-H | 0.280 | -0.62 | Covalent |

Applications of 3 Cyclopropylcyclobutan 1 Amine As a Chemical Synthon or in Materials Science

Utilization of 3-Cyclopropylcyclobutan-1-amine as a Core Building Block in Advanced Organic Synthesis (Non-Biological Contexts)

While specific examples of the use of this compound as a core building block are not extensively documented, its structure suggests it could be a valuable synthon in organic synthesis. The primary amine group serves as a versatile handle for a wide range of chemical transformations.

The synthesis of this compound itself would likely proceed via the reductive amination of 3-cyclopropylcyclobutanone. This ketone precursor, though not commercially common, could be synthesized through various cyclobutane-forming methodologies. Once obtained, the amine can be derivatized in numerous ways, making it a gateway to a family of novel compounds.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| N-Alkylation | Alkyl halides, Base | Secondary and Tertiary Amines |

| N-Acylation | Acyl chlorides, Anhydrides | Amides |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Substituted Amines |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Ureas and Thioureas |

| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides |

The presence of the strained cyclobutane (B1203170) and cyclopropane (B1198618) rings also opens up possibilities for ring-opening and rearrangement reactions, which are common for such structures. researchgate.net These transformations can lead to more complex molecular architectures that would be difficult to access through other synthetic routes. The cyclopropyl (B3062369) group, in particular, can act as a "latent" double bond or participate in cycloaddition reactions. acs.org

Incorporation of the this compound Moiety into Novel Materials (e.g., Polymers, Supramolecular Assemblies)

The incorporation of strained ring systems like cyclobutane into polymers is a known strategy for creating materials with unique properties, such as stress-responsiveness. duke.eduresearchgate.net The cyclobutane ring can undergo mechanochemical ring-opening under stress, leading to changes in the polymer's properties. While research has not specifically detailed the use of this compound in this context, it stands as a promising candidate for the synthesis of novel polymers.

The primary amine of this compound allows it to be incorporated into various polymer backbones, such as polyamides, polyimides, or polyureas, through step-growth polymerization. The resulting polymers would contain the cyclopropylcyclobutane moiety as a pendant group.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Co-monomer | Potential Properties |

| Polyamide | Diacyl chloride | High thermal stability, mechanical strength |

| Polyimide | Dianhydride | Excellent thermal and chemical resistance |

| Polyurea | Diisocyanate | Elastomeric properties, hydrogen bonding networks |

Furthermore, cyclobutane-containing polymers have been synthesized via [2+2] photopolymerization. acs.org While this typically involves the formation of the cyclobutane ring during polymerization, the presence of the amine in this compound could be used to append photo-crosslinkable groups, leading to the formation of novel polymer networks. The rigidity and defined stereochemistry of the cyclobutane and cyclopropane rings could also be exploited in the design of supramolecular assemblies, where predictable non-covalent interactions are key.

Exploration of this compound Derivatives in Non-Biological Catalysis or Ligand Design

The amine functionality of this compound makes it a prime candidate for derivatization into novel ligands for catalysis. The steric bulk and unique electronic properties of the cyclopropylcyclobutane scaffold could influence the selectivity and activity of metal catalysts.

Derivatives of this compound could be synthesized to create a variety of ligand types, including phosphine-amines, N-heterocyclic carbene (NHC)-amines, or chiral diamines. These ligands could find applications in a range of catalytic reactions, such as cross-coupling, hydrogenation, and asymmetric synthesis. The rigid nature of the bicyclic-like structure could be advantageous in asymmetric catalysis, where a well-defined chiral pocket around the metal center is often crucial for high enantioselectivity.

Table 3: Potential Ligand Classes Derived from this compound

| Ligand Class | Synthetic Modification | Potential Catalytic Application |

| Phosphine-Amine | Reaction with chlorophosphines | Cross-coupling, hydroformylation |

| N-Heterocyclic Carbene (NHC) Precursor | Formation of imidazolium (B1220033) salt | Cross-coupling, metathesis |

| Chiral Diamine | Resolution and derivatization | Asymmetric hydrogenation, transfer hydrogenation |

| Salen-type Ligand | Condensation with salicylaldehyde (B1680747) derivatives | Asymmetric epoxidation, cyclopropanation |

The cyclopropyl group itself can interact with transition metals, and its presence in a ligand could lead to novel reactivity or catalytic pathways. While specific research on ligands derived from this compound is yet to be published, the broader field of cyclopropyl-containing ligands suggests this is a promising area for exploration. acs.org

Development of Specialized Chemical Reagents Based on the this compound Scaffold

The unique structural and electronic properties of this compound also suggest its potential as a scaffold for the development of specialized chemical reagents. For instance, the amine could be converted into a diazonium salt, which could then undergo a variety of transformations, potentially leading to the formation of strained alkenes or other reactive intermediates.

Furthermore, the combination of the nucleophilic amine and the strained rings could be utilized in the design of reagents for specific chemical modifications. For example, by attaching a suitable leaving group to the amine, the resulting derivative could act as a cyclopropylcyclobutylating agent.

The inherent ring strain of the cyclobutane and cyclopropane moieties could also be harnessed in the design of "spring-loaded" reagents, where the release of strain energy drives a particular chemical reaction. This concept is utilized in other areas of chemistry, and the this compound scaffold provides a novel platform for its exploration. The development of such reagents would be a novel contribution to the synthetic chemist's toolbox, enabling new and efficient ways to construct complex molecules.

Historical and Emerging Research Trends in Cyclobutane and Cyclopropyl Amine Chemistry

Evolution of Synthetic Strategies for Strained Ring Systems Containing Amines

The creation of alicyclic amines incorporating strained rings such as cyclopropanes and cyclobutanes has evolved significantly. Early methods often relied on multi-step sequences that were not always efficient. For instance, the synthesis of cyclobutylamine (B51885) could be achieved from cyclobutanecarboxylic acid via a Hofmann rearrangement, but this required the prior formation of an amide and often resulted in lower yields. orgsyn.org Similarly, the Curtius rearrangement, which converts a carboxylic acid to a primary amine via an acyl azide (B81097) intermediate, has been a widely used, though sometimes hazardous, strategy for producing cyclopropylamines. scholaris.ca

More recent decades have seen the development of innovative and more direct strategies. To overcome the limitations of classical methods like [2+2] cycloadditions for building complex cyclobutane (B1203170) cores, novel approaches such as skeletal contraction from more readily available five-membered rings (pyrrolidines) have been introduced. researchgate.net

A particularly impactful advance is the concept of strain-release amination . This strategy harnesses the high potential energy stored in the strained C-C or C-N bonds of precursors like bicyclo[1.1.0]butanes. nih.govanu.edu.auacs.org These "spring-loaded" molecules can react directly with amines to form cyclobutane-containing products under mild conditions, providing a powerful tool for rapidly diversifying chemical structures. nih.govbaranlab.org This approach simplifies the synthesis of substituted cyclobutanes, which was previously a significant challenge. anu.edu.au

Other modern methods include:

Reduction of Nitrocyclopropanes : This offers a more direct route where the amine functionality is introduced early in the synthesis in the form of a nitro group, which is later reduced. scholaris.ca

Palladium-Catalyzed Cross-Coupling : These reactions allow for the efficient combination of cyclobutyl building blocks (like cyclobutyltrifluoroborates) with various aryl groups. organic-chemistry.org

Photocatalysis : Visible-light-mediated reactions have enabled the heterodimerization of acyclic enones to form highly substituted cyclobutanes with excellent control over stereochemistry. organic-chemistry.org

These evolving strategies reflect a shift towards greater efficiency, safety, and the ability to construct complex, highly functionalized strained ring systems.

Advances in Understanding the Reactivity of Bicycloaliphatic Amine Systems

The chemical behavior of bicycloaliphatic amines is dominated by the concept of ring strain . This strain arises from a combination of factors:

Angle Strain : Bond angles deviate from the ideal 109.5° for sp³ hybridized carbon, which is significant in cyclopropane (B1198618) (60°) and cyclobutane (90°). wikipedia.orglibretexts.org

Torsional Strain : Eclipsing interactions between adjacent hydrogen atoms increase the molecule's energy. libretexts.orgmasterorganicchemistry.com

Steric Strain : Repulsive interactions between atoms trying to occupy the same space. libretexts.org

This stored energy makes the bonds within these rings weaker and more reactive than in their acyclic counterparts. libretexts.orgmasterorganicchemistry.com The relief of ring strain is a powerful thermodynamic driving force for many reactions, including ring-opening. wikipedia.orgnih.gov

A key advance in understanding reactivity comes from comparative studies. For example, research on the reactivity of bridgehead amines in different bicyclic systems revealed that bicyclo[1.1.1]pentan-1-amine (BCP-amine) is exceptionally reactive compared to the larger bicyclo[2.2.2]octan-1-amine (BCO-amine). nih.gov This heightened reactivity is not due to strain alone but is a combination of high intrinsic nucleophilicity and low steric hindrance around the amine group. nih.gov The unique "propeller-like" structure of BCP keeps the space around the nitrogen atom relatively open. nih.gov

The reactivity of the amine group itself can also be modulated. For example, the nucleophilicity of amines can be temporarily suppressed through a reversible reaction with carbon dioxide, which could serve as a "green" protecting group strategy during synthesis. mdpi.com Furthermore, the deamination of cyclobutylamine is known to produce rearrangement products like cyclopropylcarbinol, highlighting the tendency of these strained systems to undergo skeletal reorganization when cationic intermediates are formed. orgsyn.org

Comparative Analysis of 3-Cyclopropylcyclobutan-1-amine with Related Alicyclic Amines

While specific experimental data for this compound is not widely published, its chemical characteristics can be inferred by comparing its structural components to other well-studied alicyclic amines. The molecule's properties are a composite of the amine functional group, the strained cyclobutane ring, and the attached cyclopropyl (B3062369) group.

Steric Profile : The three-dimensional shape of an amine influences its ability to react with other molecules. The 3-cyclopropylcyclobutane scaffold creates significant steric bulk around the amine. This can be quantified using metrics like the cone angle. For comparison, the cone angle of amines increases with the size of the ring system. nih.gov The presence of the additional cyclopropyl group would likely give this compound a larger steric profile than simple cyclobutylamine.

Reactivity : The compound possesses two strained rings, making it "doubly spring-loaded." This suggests a high propensity for reactions that can relieve this strain. masterorganicchemistry.com Nucleophilic reactions at the amine would be sterically hindered compared to less substituted amines. However, reactions that proceed through a cationic intermediate at the carbon bearing the amine group would likely trigger complex rearrangements involving both the cyclobutane and cyclopropane rings, similar to the known behavior of cyclobutylamine. orgsyn.org

| Compound | Ring System(s) | Estimated Ring Strain (kcal/mol) | Anticipated Steric Hindrance | Key Reactivity Features |

|---|---|---|---|---|

| Cyclohexylamine | Cyclohexane | ~0 libretexts.org | Low-Moderate (Chair Conformation) | Standard primary amine reactivity. |

| Cyclobutylamine | Cyclobutane | ~26 masterorganicchemistry.com | Moderate | Prone to ring-opening/rearrangement. orgsyn.org |

| Cyclopropylamine | Cyclopropane | ~28 masterorganicchemistry.com | Low | High reactivity due to angle strain. |

| This compound | Cyclobutane, Cyclopropane | High (Combined Strain) | High | High potential for strain-release reactions and complex rearrangements. |

| Bicyclo[1.1.1]pentan-1-amine | Bicyclo[1.1.1]pentane | Very High (~65) masterorganicchemistry.com | Low (at N) nih.gov | Exceptionally high nucleophilic reactivity. nih.gov |

Technological Advancements Impacting Research on Complex Alicyclic Structures

The study of intricate molecules like this compound would be nearly impossible without a suite of modern technologies that have revolutionized chemical research.

Computational Chemistry: Computational methods have become indispensable for studying strained molecules. numberanalytics.com They allow researchers to calculate and visualize properties that are difficult to measure experimentally, such as ring strain energy, bond angles, and orbital interactions. numberanalytics.comnih.gov Quantum mechanical calculations can predict molecular stability and reactivity, guiding synthetic efforts and explaining observed chemical behavior. numberanalytics.com For instance, computational studies have been crucial in understanding the concerted, ene-like reaction pathways of bicyclobutanes and in rationalizing the high stereoselectivity of such reactions. nih.gov

High-Throughput Experimentation (HTE): HTE, or high-throughput screening, has dramatically accelerated the pace of chemical discovery. scienceintheclassroom.org This technology uses automation and miniaturization to perform thousands of experiments in parallel, using only tiny amounts of material. scienceintheclassroom.org For complex syntheses, HTE is invaluable for rapidly scouting a wide range of reaction conditions (e.g., different catalysts, solvents, bases, and temperatures) to find a successful and scalable method. acs.orgumich.edu This is particularly useful in medicinal chemistry, where it can quickly identify viable synthetic routes for novel, highly functionalized drug candidates. scienceintheclassroom.org

Advanced Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules. For a complex, asymmetric molecule like this compound, simple ¹H or ¹³C NMR spectra would be very difficult to interpret due to overlapping signals. libretexts.org Modern 2D-NMR techniques (such as COSY, HSQC, and HMBC) are essential for unambiguously assigning the signals and determining the precise connectivity and relative stereochemistry of the atoms. nih.gov At low temperatures, NMR can even be used to study the conformational dynamics of cyclic molecules, such as the ring-flipping in cyclohexane, providing insight into the different chemical environments of axial and equatorial protons. youtube.com

Innovative Synthetic Methodologies: The philosophy of "click chemistry"—which emphasizes the use of highly efficient, reliable, and simple reactions to build complex molecules—has influenced the development of new synthetic tools. nih.govcsmres.co.uk Strain-release amination is a prime example of this ethos, providing a "click-like" method for appending strained rings onto various molecular scaffolds. nih.govanu.edu.au These advancements provide chemists with a more powerful and versatile toolkit for the synthesis and study of complex alicyclic structures. sciencedaily.com

Future Research on this compound Remains Largely Uncharted

Detailed research and literature specifically focusing on the chemical compound this compound are not publicly available at this time. While the unique structural combination of a cyclopropyl group attached to a cyclobutanamine framework suggests potential for novel chemical properties and applications, this specific molecule has not been the subject of extensive study in published scientific literature. Therefore, a detailed analysis of its reaction pathways, stereochemistry, computational modeling, and synthesis scale-up is speculative.

However, by examining research on analogous structures, such as other substituted cyclobutanes and cyclopropylamines, we can infer potential avenues for future investigation into this compound. The following sections outline hypothetical future research directions based on established principles in organic chemistry and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.